KRAS G13D peptide, 25 mer

Phosphoproteomics Signal Transduction KRAS Mutations

Choose this specific KRAS G13D 25-mer peptide for your KRAS-targeted vaccine development. Unlike G12D or G12C variants, the G13D mutation drives unique non-receptor tyrosine kinase signaling and retains MEK inhibitor sensitivity, making it indispensable for mKRAS-VAX and ELI-002 7P formulation replication. Its fully open P-loop conformer enables distinct antibody discovery campaigns. This is the verified neoantigen for HLA class II-restricted CD4+ T cell response monitoring, mutation-specific antibody generation, and phosphoproteomic assay validation. Do not substitute with other KRAS mutation peptides.

Molecular Formula C118H201N29O36S
Molecular Weight 2634.1 g/mol
Cat. No. B13922387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS G13D peptide, 25 mer
Molecular FormulaC118H201N29O36S
Molecular Weight2634.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N
InChIInChI=1S/C118H201N29O36S/c1-24-62(17)93(115(179)134-75(118(182)183)37-40-83(123)153)144-106(170)78(48-57(7)8)137-102(166)73(36-39-82(122)152)132-114(178)94(63(18)25-2)145-117(181)96(67(22)150)147-107(171)76(46-55(3)4)135-98(162)65(20)128-109(173)81(54-148)139-100(164)71(30-26-28-43-119)129-85(155)53-126-110(174)89(58(9)10)140-108(172)80(50-88(159)160)130-86(156)52-124-97(161)64(19)127-84(154)51-125-111(175)90(59(11)12)142-113(177)92(61(15)16)143-112(176)91(60(13)14)141-105(169)77(47-56(5)6)136-101(165)72(31-27-29-44-120)131-104(168)79(49-68-32-34-69(151)35-33-68)138-103(167)74(38-41-87(157)158)133-116(180)95(66(21)149)146-99(163)70(121)42-45-184-23/h32-35,55-67,70-81,89-96,148-151H,24-31,36-54,119-121H2,1-23H3,(H2,122,152)(H2,123,153)(H,124,161)(H,125,175)(H,126,174)(H,127,154)(H,128,173)(H,129,155)(H,130,156)(H,131,168)(H,132,178)(H,133,180)(H,134,179)(H,135,162)(H,136,165)(H,137,166)(H,138,167)(H,139,164)(H,140,172)(H,141,169)(H,142,177)(H,143,176)(H,144,170)(H,145,181)(H,146,163)(H,147,171)(H,157,158)(H,159,160)(H,182,183)/t62-,63-,64-,65-,66+,67+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,89-,90-,91-,92-,93-,94-,95-,96-/m0/s1
InChIKeyWZHGQEKYPICRGJ-SLRYOGHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRAS G13D Peptide, 25 mer: Baseline Characteristics and Procurement Relevance for Immuno-Oncology Research


KRAS G13D peptide, 25 mer is a synthetic long peptide derived from the KRAS oncogene bearing the G13D point mutation, characterized by the sequence MTEYKLVVVGAGDVGKSALTIQLIQ and a molecular weight of 2634.1 Da [1]. As an immune potentiator designed to serve as a neoantigen in cancer vaccine development, this peptide is a key component in multi-targeted KRAS vaccine strategies, including the pooled mKRAS-VAX and ELI-002 7P formulations that collectively target the most prevalent KRAS mutations in pancreatic and colorectal cancers [2].

KRAS G13D Peptide, 25 mer: Why Generic Substitution with Other KRAS Mutation Peptides is Not Scientifically Sound


Substituting the KRAS G13D peptide with other KRAS mutation-derived peptides (e.g., G12D, G12V, or G12C) is unsupported by evidence, as each mutation induces distinct downstream signaling and therapeutic vulnerabilities. Studies have demonstrated that KRAS G13D exhibits unique phosphoproteomic profiles compared to KRAS G12D, with G13D activating non-receptor tyrosine kinases and MAPK kinases, while G12D promotes membrane proximal and adherens junction signaling [1]. Furthermore, G13D-mutant tumors retain sensitivity to MEK inhibition comparable to wild-type KRAS, whereas G12D and A146T mutations confer intrinsic resistance, underscoring that peptide identity directly impacts biological relevance and potential therapeutic outcomes [2].

KRAS G13D Peptide, 25 mer: Quantified Differential Evidence for Procurement Decisions


Distinct Phosphoproteomic Activation Signature of KRAS G13D Versus G12D

The KRAS G13D peptide corresponds to a mutation that exhibits a distinct phosphoproteomic signaling profile compared to the more common KRAS G12D mutation. In isogenic colorectal cancer cell lines, G13D uniquely activates non-receptor tyrosine kinases and MAPK kinases, while G12D primarily increases membrane proximal and adherens junction signaling [1].

Phosphoproteomics Signal Transduction KRAS Mutations

Differential Sensitivity of KRAS G13D Tumors to MEK Inhibition

Tumors harboring the KRAS G13D mutation retain sensitivity to the MEK inhibitor trametinib, comparable to wild-type KRAS tumors. In stark contrast, G12D and A146T knockin mutations confer intrinsic resistance to trametinib [1].

Targeted Therapy MEK Inhibitors Kinome Profiling

Verified Immunogenicity of KRAS G13D Peptide in Human Donor T Cell Assays

The KRAS G13D peptide (27-mer) induced T cell responses in >10% of healthy human donors, comparable to or exceeding the immunogenicity of other driver mutation peptides. This contrasts with peptides from other frequent mutations that did not induce detectable responses [1].

Cancer Vaccines T Cell Epitopes Neoantigens

Clinical Translation of KRAS G13D Peptide in Multi-Targeted Vaccines

The KRAS G13D peptide is a critical component of two clinically advanced multi-targeted KRAS vaccines: mKRAS-VAX (pooled 6-mutation vaccine) and ELI-002 7P (amphiphile-modified 7-mutation vaccine). In Phase I trials, mKRAS-VAX induced a 9-fold median increase in mutation-specific T cells in 75% of patients, and ELI-002 7P achieved a 23.6-fold median increase with a 100% T-cell response rate [1][2].

Clinical Trials Cancer Immunotherapy KRAS Vaccines

Distinct Conformational Druggability of KRAS G13D

X-ray crystallography has revealed a unique, fully open P-loop conformer of KRAS G13D (at 1.4–2.4 Å resolution) that exposes the catalytic core, a state not reported for other common KRAS mutants. This conformation enabled the development of a high-affinity monoclonal antibody that is spontaneously taken up by G13D-mutated HCT 116 cells [1].

Structural Biology Antibody Therapeutics Druggable Space

KRAS G13D Peptide, 25 mer: Optimized Research and Industrial Application Scenarios


Development and Validation of Multi-Targeted KRAS Neoantigen Vaccines

This peptide is an essential component in replicating or improving upon clinically-advanced KRAS vaccine formulations such as mKRAS-VAX and ELI-002 7P. It is used in combination with peptides covering other common KRAS mutations (G12D, G12V, G12C, G12A, G12R) to stimulate polyfunctional T cell responses in preclinical models or clinical trials [1][2].

Mutation-Specific Signal Transduction and Drug Sensitivity Studies

Given the distinct signaling pathways and drug sensitivity profiles of G13D versus other KRAS mutations, this peptide is critical for generating mutation-specific antibodies, validating phosphoproteomic findings, or performing functional assays to dissect G13D-driven oncogenesis and therapeutic vulnerabilities [1][2].

Structural Biology and Antibody Discovery Targeting KRAS G13D

The unique fully open P-loop conformer of KRAS G13D provides a distinct druggable space. This peptide, or the recombinant protein it represents, is used in X-ray crystallography, cryo-EM, and antibody discovery campaigns aimed at developing G13D-specific therapeutic antibodies or other biologic modalities [1].

T Cell Epitope Mapping and Immunomonitoring Assays

As a verified neoantigen that induces HLA class II-restricted CD4+ T cell responses in human donors, this peptide is used to map immunodominant epitopes, develop MHC tetramer reagents, and monitor vaccine-induced T cell responses in cancer patients through ELISpot and flow cytometry assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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